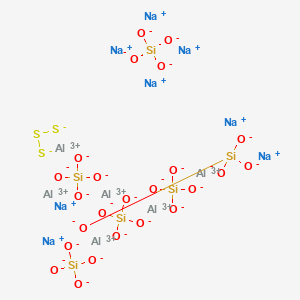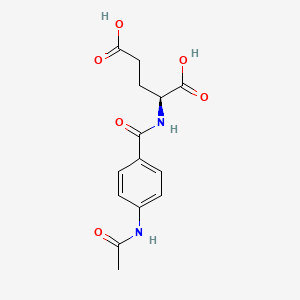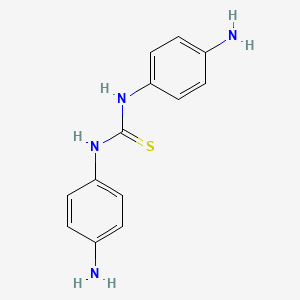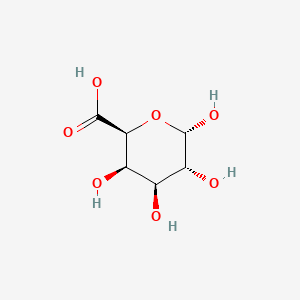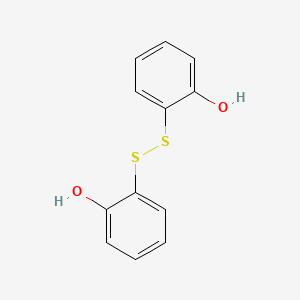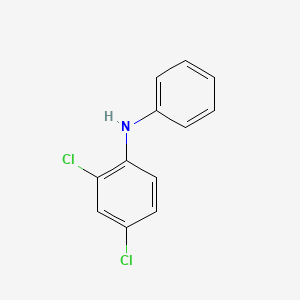
2,4-dichloro-N-phenylaniline
Vue d'ensemble
Description
“2,4-dichloro-N-phenylaniline” is an impurity of Diclofenac . It is a non-selective COX inhibitor with IC50 of 60 and 220 nM for ovine COX-1 and -2, respectively . The IUPAC name for this compound is 2,4-dichloro-N-phenylaniline .
Molecular Structure Analysis
The molecular formula of “2,4-dichloro-N-phenylaniline” is C12H9Cl2N . The InChI Key is WRQKGHMNRXSQFK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of “2,4-dichloro-N-phenylaniline” is 238.11 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.
Applications De Recherche Scientifique
Electrochemical Studies
Research on 2,4-dichloro-N-phenylaniline has explored its electrochemical properties. Kádár et al. (2001) investigated the electrochemical oxidation of 2,4-dichloroaniline in acetonitrile solution, providing insights into the oxidation mechanisms of chloroaniline derivatives (Kádár, Nagy, Karancsi, & Farsang, 2001).
Analysis of Global Trends and Toxicity Studies
Zuanazzi et al. (2020) conducted a scientometric review focusing on 2,4-dichlorophenoxyacetic acid (2,4-D), a derivative of 2,4-dichloro-N-phenylaniline. This study provided a comprehensive overview of the research trends and gaps in the study of 2,4-D herbicide toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
DNA Damage Evaluation
Przybojewska (1997) evaluated the DNA damaging effect of 2,4-dichloro-N-phenylaniline and related compounds. This study highlighted the genotoxic potential of these compounds, essential for understanding their biological impacts (Przybojewska, 1997).
Chemical Synthesis and Pesticidal Activity
Research by Molchanov et al. (1983) on N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine, a related compound to 2,4-dichloro-N-phenylaniline, focused on synthesizing and evaluating their fungicidal activities. This study is relevant for agricultural applications and pest control (Molchanov, Ayupova, Kadyrov, & Shapkin, 1983).
Spectroscopic Characterization in Organic Light-Emitting Diodes
Raut, Dhoble, and Atram (2012) investigated the use of a derivative of 2,4-dichloro-N-phenylaniline in organic light-emitting diodes (OLEDs). Their work on the spectroscopic characterization of these compounds highlights potential applications in the field of light industry and electronics (Raut, Dhoble, & Atram, 2012).
Scientific Research Applications of 2,4-Dichloro-N-phenylaniline
Electrochemical Oxidation Studies
The electrochemical oxidation of 2,4-dichloroaniline, a compound related to 2,4-dichloro-N-phenylaniline, has been explored by Kádár et al. (2001). They studied the oxidation mechanisms in acetonitrile solution, providing insights into the electrochemical properties of chloroaniline derivatives (Kádár, Nagy, Karancsi, & Farsang, 2001).
Herbicide Toxicity and Scientometric Review
A study by Zuanazzi et al. (2020) analyzed global trends in research on 2,4-D herbicide toxicity. This review provides a comprehensive overview of the characteristics of 2,4-D toxicity, its influence on gene expression, and its ecological impacts, which are relevant to understanding derivatives like 2,4-dichloro-N-phenylaniline (Zuanazzi, Ghisi, & Oliveira, 2020).
DNA Damaging Effects
Przybojewska (1997) evaluated the DNA damaging effects of aniline derivatives, including compounds similar to 2,4-dichloro-N-phenylaniline. This research is significant for understanding the genotoxic potential of these compounds (Przybojewska, 1997).
Pesticidal Activity
Molchanov et al. (1983) synthesized and investigated the pesticidal activity of N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine, a structurally related compound to 2,4-dichloro-N-phenylaniline. The study provided insights into the potential agricultural applications of these derivatives (Molchanov, Ayupova, Kadyrov, & Shapkin, 1983).
Organic Light-Emitting Diodes (OLEDs)
Raut, Dhoble, and Atram (2012) researched the application of a derivative of 2,4-dichloro-N-phenylaniline in organic light-emitting diodes. This study highlights the potential use of such compounds in the electronics industry, specifically in light-emitting applications (Raut, Dhoble, & Atram, 2012).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, “2,4-Dichlorophenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
2,4-dichloro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKGHMNRXSQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-phenylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



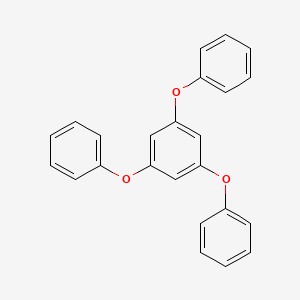
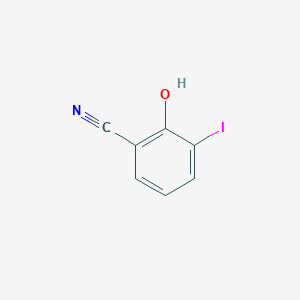
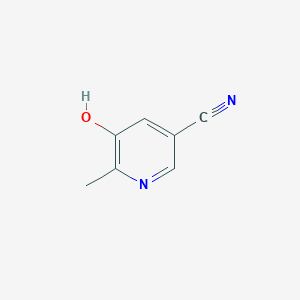
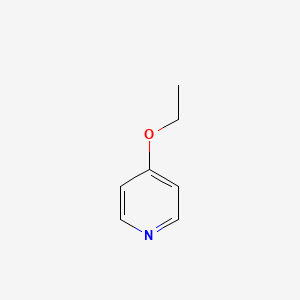
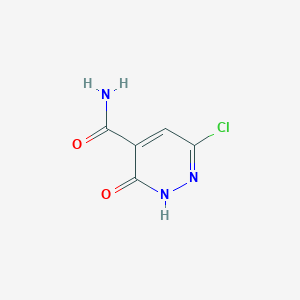
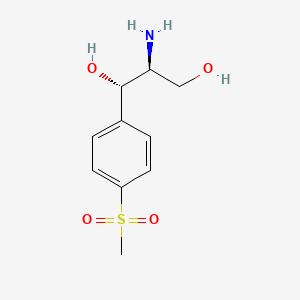
![2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3339044.png)
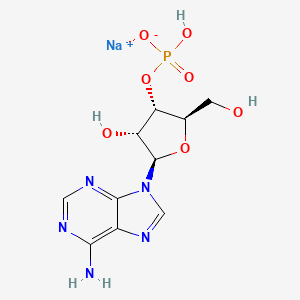
![1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione](/img/structure/B3339053.png)
